Pantoprazole N-oxide

Analytical Chemistry Method Validation Impurity Profiling

Pantoprazole N-oxide is a specified oxidative impurity standard essential for stability-indicating HPLC method development and validation for Pantoprazole per ICH guidelines. This N-oxide derivative (C16H15F2N3O5S) exhibits distinct chromatographic behavior, enabling accurate quantification of oxidative degradants in drug substance and product QC. Procure this certified reference material to ensure pharmacopoeial compliance and reliable impurity profiling.

Molecular Formula C16H15F2N3O5S
Molecular Weight 399.4 g/mol
CAS No. 953787-60-5
Cat. No. B018355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole N-oxide
CAS953787-60-5
Synonyms6-(Difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole; 
Molecular FormulaC16H15F2N3O5S
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
InChIInChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20)
InChIKeyBHJURHFGXQKOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pantoprazole N-Oxide (CAS 953787-60-5) Chemical Profile and Primary Application as a Pharmacopeial Impurity Standard


Pantoprazole N-oxide (CAS 953787-60-5) is the N-oxide derivative of the proton pump inhibitor (PPI) pantoprazole . It is primarily recognized as a process-related impurity and a potential degradation product found in bulk drug preparations of pantoprazole sodium [1]. While structurally related to the active pharmaceutical ingredient (API), this compound is not used as a therapeutic agent. Instead, its critical role lies in analytical chemistry and pharmaceutical quality control, where it serves as a reference standard for impurity profiling, method validation, and stability studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH) [2].

The Risk of Substituting Pantoprazole N-Oxide with Other PPI-Related Impurity Standards in Regulated Analyses


Pantoprazole N-oxide cannot be generically substituted with other PPI-related N-oxides (e.g., Omeprazole N-oxide) or even with structurally similar pantoprazole impurities like pantoprazole sulfone or pantoprazole sulfide for validated analytical procedures. Its specific molecular weight, retention time in HPLC/UPLC methods, and unique mass spectrometric fragmentation pattern are distinct [1]. Using an incorrect standard would lead to misidentification or inaccurate quantification of this specific impurity, resulting in failed method validation according to ICH Q3A/Q3B guidelines and potentially compromising the quality assessment of pantoprazole drug substances and products [2]. The following sections provide quantitative, comparator-based evidence for why this specific chemical entity is indispensable for its designated purpose.

Pantoprazole N-Oxide: A Quantitative Differentiation Guide for Analytical Reference Standards and Impurity Profiling


Detection of Pantoprazole N-oxide as a Non-Compendial Impurity via Validated ICH HPLC/UPLC Methods

Pantoprazole N-oxide is a key, non-compendial impurity that is detected and separated using a validated stability-indicating HPLC/UPLC method, a feature not covered by standard pharmacopeial methods. The optimized UPLC method, developed according to ICH guidelines, achieves this separation with a significantly reduced runtime compared to the European Pharmacopoeia (EP) method [1].

Analytical Chemistry Method Validation Impurity Profiling

Quantitative Analysis of Pantoprazole N-oxide as a Potential Genotoxic Impurity via LC-MS/MS

A validated LC-MS/MS method allows for the sensitive and selective quantification of pantoprazole N-oxide (referred to as impurity sulfiny N-oxide) at trace levels in S-pantoprazole sodium, with well-defined limits of detection (LOD) and quantitation (LOQ). The method was applied to commercial samples, where the impurity was found at consistent levels [1].

Genotoxic Impurities LC-MS/MS Trace Analysis

Identification of Pantoprazole N-oxide as a Common Photolytic and Oxidative Degradation Product

Pantoprazole N-oxide is consistently identified as one of three major impurities formed during both photolytic and oxidative stress testing of pantoprazole sodium injection formulations. This was confirmed by spike analysis in a validated HPLC-DAD study [1].

Stability Studies Degradation Products Forced Degradation

Physical Property Differentiation: Solubility Profile of Pantoprazole N-oxide vs. Pantoprazole

Pantoprazole N-oxide exhibits a distinct solubility profile compared to the parent drug pantoprazole, which is a critical parameter for sample preparation and analytical method development. While pantoprazole is practically insoluble in water, pantoprazole N-oxide shows measurable solubility in various solvents .

Pre-formulation Physicochemical Properties Solubility

Pantoprazole N-Oxide: Critical Application Scenarios for Analytical Development and QC Labs


Regulatory-Compliant Impurity Profiling for ANDA and NDA Submissions

Pantoprazole N-oxide is essential for method validation and routine quality control of pantoprazole sodium API and drug products. Its use as a certified reference standard is mandated for quantifying this specific impurity in accordance with ICH Q3A/Q3B guidelines. A validated UPLC method that detects this non-compendial impurity can cut analysis time by 30 minutes compared to the European Pharmacopoeia method, providing a clear advantage in high-throughput analytical labs [1].

Stability-Indicating Method Development and Forced Degradation Studies

This compound is indispensable for developing and validating stability-indicating HPLC/UPLC methods. As it is a common degradation product formed under both photolytic and oxidative stress conditions in pantoprazole sodium formulations, it must be included as a key marker in method development to ensure the method can separate all relevant degradation products from the API peak [2].

Trace-Level Genotoxic Impurity Monitoring in Drug Substance

For manufacturers aiming to meet stringent regulatory limits for potentially genotoxic impurities, a validated LC-MS/MS method that specifically quantifies pantoprazole N-oxide at an LOQ of 0.31 ng·mL⁻¹ is required. This method, using the specific MRM transition of m/z 400.0→216.1, ensures accurate and sensitive monitoring of this impurity in S-pantoprazole sodium batches [3].

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